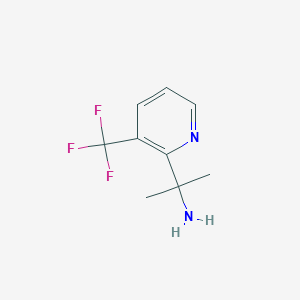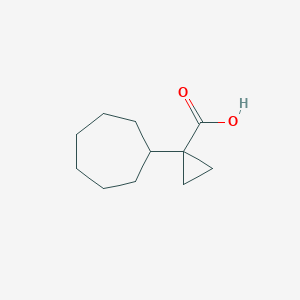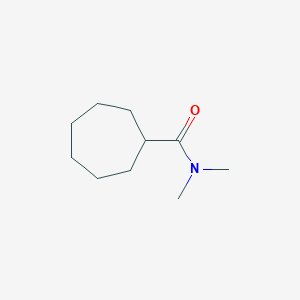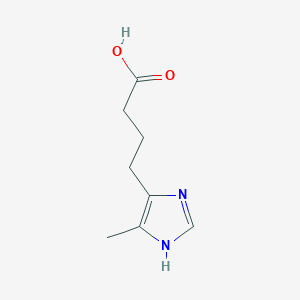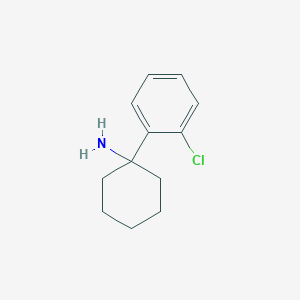
1-(2-Chlorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid. The resulting product, 1-(2-chlorophenyl)-cyclohexene, is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, and the final product is obtained through thermal rearrangement .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of safe and commercially available materials.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include hydroxy ketones, imines, and substituted phenyl derivatives .
Scientific Research Applications
1-(2-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other arylcyclohexylamines and related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclohexan-1-amine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to ketamine. The compound may act as an NMDA receptor antagonist, blocking the action of glutamate and leading to anesthetic and analgesic effects .
Comparison with Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Uniqueness: 1-(2-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which may alter its pharmacological properties compared to other arylcyclohexylamines. This structural difference can influence its binding affinity to receptors and its overall efficacy as an anesthetic or analgesic .
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
InChI Key |
NPLMJYOKGIWCKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


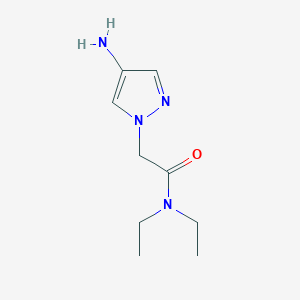

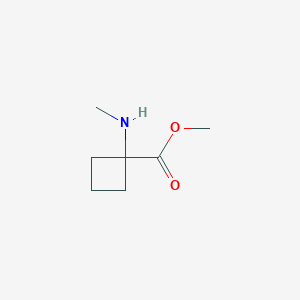
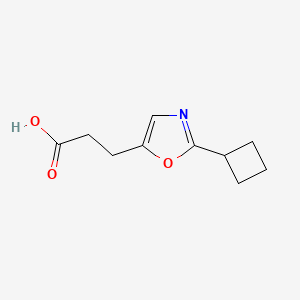
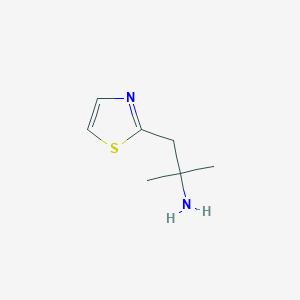
![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)
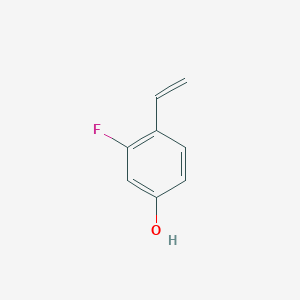
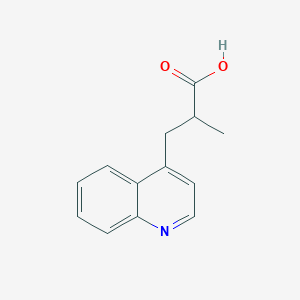
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
